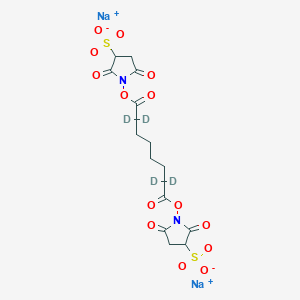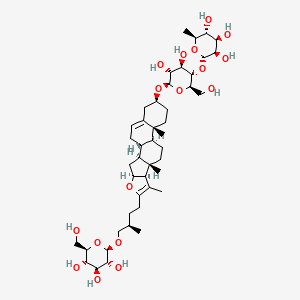
Carbamic acid, thio-, S,S'-(2-(dimethylamino)trimethylene) ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kartocid is a chemical compound known for its unique properties and applications in various fields. It is often used in scientific research and industrial processes due to its reactivity and versatility. The compound’s structure and functional groups make it a valuable substance for a wide range of chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kartocid typically involves several steps, starting with the preparation of the necessary precursors. One common method involves the reaction of hexahydro-2H-azepin-2-one with copper dichloride. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, Kartocid is produced on a larger scale using optimized processes to maximize yield and purity. The industrial production methods often involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Kartocid undergoes several types of chemical reactions, including:
Oxidation: Kartocid can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Kartocid can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving Kartocid often require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Kartocid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Kartocid is employed in biochemical assays and as a probe for studying biological processes.
Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various diseases.
Industry: Kartocid is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of Kartocid involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which Kartocid is used.
Vergleich Mit ähnlichen Verbindungen
Kartocid can be compared with other similar compounds to highlight its uniqueness:
Hexahydro-2H-azepin-2-one: A precursor used in the synthesis of Kartocid.
Copper dichloride: Another compound involved in the preparation of Kartocid.
Kartocid’s unique properties and reactivity make it a valuable compound in various fields, distinguishing it from other similar substances.
Eigenschaften
Molekularformel |
C18H33Cl2CuN3O3 |
|---|---|
Molekulargewicht |
473.9 g/mol |
IUPAC-Name |
azepan-2-one;dichlorocopper |
InChI |
InChI=1S/3C6H11NO.2ClH.Cu/c3*8-6-4-2-1-3-5-7-6;;;/h3*1-5H2,(H,7,8);2*1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
IPLDUAFIYUHUET-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.Cl[Cu]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)





![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11929886.png)


![N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11929903.png)
![1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)


